
4-Bromobenzenesulfonyl chloride
Overview
Description
4-Bromobenzenesulfonyl chloride (CAS 98-58-8) is a sulfonyl chloride derivative with the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.52 g/mol . It is a white to cream crystalline solid with a melting point of 76°C and a boiling point of 102–104°C under reduced pressure (1 × 10⁻³ Torr) . The compound is widely used in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical applications (e.g., Mcl-1 inhibitors and trypanocidal agents) , activation of oligonucleotide synthesis , and derivatization of amines in analytical chemistry . Its structure features a bromine atom at the para position of the benzene ring, which influences its reactivity and physical properties compared to other sulfonyl chlorides.
Preparation Methods
Synthesis from 4-Bromobenzenesulfonic Acid and Thionyl Chloride
The most widely documented method involves reacting 4-bromobenzenesulfonic acid with thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by a chloride ion.
Reaction Conditions and Mechanism
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Solvent Selection : Dichloromethane (DCM) or chloroform is typically used due to their inertness and ability to dissolve both reactants.
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Stoichiometry : A molar ratio of 1:3 (sulfonic acid to SOCl₂) ensures complete conversion, with excess thionyl chloride acting as both reactant and dehydrating agent .
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Temperature : Reflux conditions (40–60°C) are maintained for 4–6 hours to drive the reaction to completion.
The mechanism proceeds as follows:
\text{C}6\text{H}4\text{BrSO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{SO}2 + \text{HCl} $$
Gaseous byproducts (SO₂ and HCl) are evacuated to prevent back-reaction.
Yield Optimization
- Catalyst Addition : Anhydrous zinc chloride (1–2 mol%) accelerates the reaction by polarizing the S=O bond, enhancing electrophilicity.
- Workup : The crude product is washed with ice-cold water to remove residual acids, followed by recrystallization from petroleum ether to achieve >95% purity.
Halogenated Solvent-Based Sulfonylation with Chlorosulfonic Acid
Adapting methodologies from analogous chlorinated compounds, this compound can be synthesized via bromobenzene sulfonylation using chlorosulfonic acid (HSO₃Cl) in halogenated solvents.
Protocol Overview
- Solvent System : 1,2-Dichloroethane or carbon tetrachloride is employed for its high boiling point and compatibility with HSO₃Cl.
- Catalyst : Sodium chloride (10 wt%) enhances reactivity by stabilizing the sulfonium ion intermediate.
- Temperature Gradient : The reaction is initiated at 0–5°C to control exothermicity, then gradually heated to 50–60°C for 8–12 hours.
Reaction Equation
\text{C}_6\text{H}_5\text{Br} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{H}_2\text{O} $$
Water is removed via azeotropic distillation with the solvent to prevent hydrolysis.
Industrial Scalability
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Continuous Flow Systems : Larger-scale production uses tubular reactors to maintain temperature control and improve mixing efficiency.
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Yield : 80–85% under optimized conditions, with the remainder comprising unreacted bromobenzene and trace sulfonic acid .
Purification and Isolation Techniques
Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis.
Stepwise Purification
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Solvent Extraction : The crude mixture is partitioned between chloroform and dilute NaOH (5%) to remove acidic impurities .
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Drying : Anhydrous sodium sulfate is used to eliminate residual moisture.
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Recrystallization : Ethyl ether or petroleum ether yields crystalline this compound with >99% purity .
Comparative Analysis of Preparation Methods
Parameter | Thionyl Chloride Method | Halogenated Solvent Method |
---|---|---|
Yield | 90–95% | 80–85% |
Reaction Time | 4–6 hours | 8–12 hours |
Catalyst Required | None | NaCl |
Scalability | Laboratory-scale | Industrial-scale |
The thionyl chloride method is preferred for small-scale synthesis due to its simplicity, while the halogenated solvent approach suits bulk production despite longer reaction times.
Research Findings and Challenges
Hydrolysis Mitigation
This compound’s susceptibility to hydrolysis necessitates anhydrous conditions during storage. Silica gel desiccants and amber glass containers are recommended to prolong shelf life .
Alternative Routes
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Photochemical Sulfonylation : UV irradiation of bromobenzene and sulfuryl chloride (SO₂Cl₂) shows promise but requires further optimization for reproducibility .
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Microwave-Assisted Synthesis : Reduced reaction times (1–2 hours) have been reported in preliminary studies, though yields remain inconsistent .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: It can be reduced to 4-bromobenzenesulfonic acid under specific conditions.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from reduction or oxidation reactions.
Scientific Research Applications
Synthesis and Preparation
4-Bromobenzenesulfonyl chloride is synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl). The reaction typically occurs under reflux conditions in solvents such as chloroform or dichloromethane, leading to high yields of the desired product.
Organic Synthesis
This compound is primarily used as an activating agent in the synthesis of various organic compounds:
- Oligonucleotide Synthesis : It plays a significant role in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, facilitating the formation of phosphotriester linkages .
- Sulfonamide Formation : The compound is employed for the N-protection of amines, yielding sulfonamides that are essential intermediates in the development of biologically active molecules .
Pharmaceutical Chemistry
In pharmaceutical applications, this compound is utilized to synthesize active pharmaceutical ingredients (APIs) and intermediates:
- Drug Development : It is involved in creating compounds that act on various biological targets, including angiotensin II receptor antagonists, which are vital for managing hypertension.
- Synthesis of Complex Molecules : The compound is also used in the preparation of other pharmaceuticals by introducing sulfonyl groups into target molecules, enhancing their biological activity .
Materials Science
Recent studies have highlighted its role in improving material properties:
- Perovskite Solar Cells : this compound has been reported to modify perovskite films, significantly improving their crystal quality and reducing nonradiative recombination. This modification leads to enhanced power conversion efficiency in solar cells .
Case Study 1: Oligonucleotide Synthesis
In a study focused on oligonucleotide synthesis, this compound was used to activate nucleotides for efficient coupling reactions. The resulting oligonucleotides exhibited improved yields and purity compared to traditional methods .
Case Study 2: Perovskite Solar Cells
A recent investigation demonstrated that incorporating this compound into perovskite solar cells resulted in a champion power conversion efficiency of 21.84%. The study showed that this compound effectively passivated surface defects, leading to enhanced device performance over extended periods .
Mechanism of Action
The mechanism of action of 4-bromobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an intermediate to introduce sulfonyl groups into other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The following compounds are structurally analogous to 4-bromobenzenesulfonyl chloride, differing by substituents on the aromatic ring:
Physical and Chemical Properties
Key Observations :
- Halogen Substituents : Bromine’s larger atomic size and lower electronegativity compared to chlorine and fluorine result in weaker electron-withdrawing inductive (-I) effects. This impacts reactivity in nucleophilic substitutions .
- Nitro Group : The nitro group in 4-nitrobenzenesulfonyl chloride exerts a stronger electron-withdrawing effect, enhancing reactivity in reactions like sulfonamide formation .
Nucleophilic Substitution Reactions
- 4-Bromo Derivative : Moderately reactive due to the bromine’s balance of -I effect and steric bulk. Used in coupling reactions (e.g., palladium-catalyzed cross-couplings) and synthesis of sulfonamides (e.g., Mcl-1 inhibitors with 33–49% yields) .
- 4-Nitro Derivative : Highly reactive in SN2 reactions due to the nitro group’s strong electron withdrawal, making it a preferred activating agent in oligonucleotide synthesis .
- 4-Chloro Derivative : More reactive than bromo in nucleophilic substitutions due to chlorine’s stronger -I effect but less bulky than bromo .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-bromobenzenesulfonyl chloride in laboratory settings?
Researchers must use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact, as the compound causes severe burns and eye damage . Work should be conducted in a well-ventilated area, and spills must be contained using absorbent materials. Storage requires a cool (2–8°C), dry environment in sealed containers to prevent decomposition .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm molecular structure (e.g., aromatic proton environments and sulfonyl group integration) .
- Mass spectrometry (MS) : For molecular weight verification (255.52 g/mol) and fragmentation patterns .
- Melting point analysis : Consistent with literature values (74–77°C) to assess purity .
Q. How can researchers purify this compound to achieve >98% purity?
Recrystallization from non-polar solvents (e.g., hexane) is effective due to its crystalline nature . Chromatographic methods (e.g., silica gel) may resolve impurities like 4,4'-dibromodiphenyl sulfone, which should be ≤0.2% as per technical specifications .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in palladium-catalyzed desulfitative cross-coupling reactions?
The bromine atom enhances electrophilicity at the sulfonyl group, facilitating oxidative addition with Pd(0) catalysts. In Heck-type reactions, this enables regioselective coupling with alkenes (e.g., styrene) to form E-alkenes in 70–85% yields. The bromine also stabilizes intermediates, allowing retention of the C–Br bond for downstream functionalization .
Q. What experimental conditions optimize this compound as an activating agent in phosphotriester oligonucleotide synthesis?
- Catalyst : Use mesitylene- or triisopropylbenzenesulfonyl chloride as co-activators to enhance coupling efficiency.
- Solvent : Anhydrous pyridine or dichloromethane minimizes hydrolysis.
- Temperature : Reactions at 0–4°C reduce side reactions while maintaining activation of phosphate groups .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonylation reactions?
Discrepancies in yields (e.g., 21% vs. 70–85% in Heck reactions ) arise from variables such as:
- Substrate electronic effects : Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.
- Catalyst loading : Pd(OAc)2 at 5 mol% improves turnover compared to lower concentrations.
- Additives : Bases like K2CO3 mitigate acid byproducts, enhancing stability .
Q. Key Considerations for Experimental Design
- Hydrolytic Sensitivity : Avoid aqueous solvents; use anhydrous conditions to prevent decomposition into 4-bromobenzenesulfonic acid .
- Regioselectivity : In cross-couplings, steric effects dominate over electronic effects due to the planar sulfonyl group .
- Safety : Always include quenching protocols (e.g., sodium bicarbonate) for residual reagent .
Properties
IUPAC Name |
4-bromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059173 | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-58-8 | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Bromobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |
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Record name | P-BROMOBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |
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Retrosynthesis Analysis
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